molecular formula C10H12ClNO2 B1441094 Methyl indoline-6-carboxylate hydrochloride CAS No. 1187928-05-7

Methyl indoline-6-carboxylate hydrochloride

Cat. No.: B1441094
CAS No.: 1187928-05-7
M. Wt: 213.66 g/mol
InChI Key: YRVKTOXGFFZLCT-UHFFFAOYSA-N
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Description

Methyl indoline-6-carboxylate hydrochloride is a key chemical intermediate primarily utilized in advanced organic synthesis and pharmaceutical research . This compound serves as a versatile building block for the development of various biologically active molecules, particularly in the synthesis of complex heterocyclic systems . Its indoline scaffold, a feature present in numerous natural products and pharmacologically active compounds, makes it particularly valuable for exploring new therapeutic agents . Researchers leverage this structure in the design of potential drug candidates, with published reviews highlighting the significant biological potential of indole derivatives in areas such as antiviral and anti-inflammatory activities . The compound is especially exploited in the study of structure-activity relationships (SAR) to optimize the efficacy and selectivity of novel pharmaceutical compounds, aiding in the discovery of new therapeutic agents . Applications & Research Value The primary application of this compound is as a precursor in medicinal chemistry. Its structure is often incorporated into molecules designed to interact with specific biological receptors or enzymes, facilitating the development of treatments for neurological and psychiatric disorders . The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities, which underscores the research value of this intermediate . Handling & Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8;/h2-3,6,11H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVKTOXGFFZLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCN2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-05-7
Record name methyl 2,3-dihydro-1H-indole-6-carboxylate hydrochloride
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Preparation Methods

Esterification of Indoline-6-Carboxylic Acid to Methyl Indoline-6-Carboxylate

The initial step in the synthesis involves esterification of indoline-6-carboxylic acid to form the methyl ester. This is commonly achieved by refluxing the acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction proceeds under acidic conditions to promote ester formation.

Typical Reaction Conditions:

Parameter Details
Starting Material Indoline-6-carboxylic acid
Solvent Methanol (MeOH)
Catalyst Concentrated sulfuric acid (H2SO4)
Temperature Reflux (~65-80 °C)
Reaction Time 10 to 16 hours
Work-up Neutralization with K2CO3 or NaHCO3, extraction with ethyl acetate, drying over MgSO4, concentration
Purification Flash column chromatography (ethyl acetate/hexane)

Yields and Observations:

  • Yields range from 53% to 88% depending on precise conditions and purification methods.
  • The product is typically obtained as a white solid or pale yellow oil.
  • Neutralization after reflux is critical to remove excess acid and avoid degradation.

This esterification step is well-established and forms the basis for subsequent functionalization.

Methylation of Methyl Indoline-6-Carboxylate to Methyl 1-Methylindoline-6-Carboxylate

Following esterification, methylation at the nitrogen position (N-1) of the indoline ring can be performed to introduce a methyl substituent. This step typically uses methyl iodide as the methylating agent in the presence of a strong base such as sodium hydride (NaH).

Typical Reaction Conditions:

Parameter Details
Starting Material Methyl indoline-6-carboxylate
Base Sodium hydride (NaH)
Methylating Agent Methyl iodide (MeI)
Solvent N,N-Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction Time 1 hour
Work-up Quench with saturated NaHCO3, extraction with ethyl acetate, drying, concentration
Purification Column chromatography (0-50% ethyl acetate in cyclohexane)

Yields and Observations:

  • Yields reported around 47% for methyl 1-methylindoline-6-carboxylate.
  • The reaction is sensitive to temperature control; initial cooling to 0 °C prevents side reactions.
  • Purification by chromatography yields a pale yellow oil product.

Formation of Hydrochloride Salt

The hydrochloride salt form of methyl indoline-6-carboxylate is typically prepared by treating the free base with hydrochloric acid or hydrogen chloride gas in an appropriate solvent. This salt formation enhances the compound’s stability and solubility, which is critical for pharmaceutical and research applications.

General Procedure:

  • Dissolve methyl indoline-6-carboxylate in an organic solvent such as ethanol or ethyl acetate.
  • Bubble dry HCl gas or add a solution of HCl in ether dropwise under stirring.
  • Precipitation of the hydrochloride salt occurs.
  • Filter and dry the solid under vacuum.

This step is standard for preparing hydrochloride salts of amine-containing compounds and is implied in the literature though specific detailed protocols for this compound are less frequently published explicitly.

Industrial and One-Pot Methods

Some patents describe one-pot or continuous flow methods for preparing indoline derivatives, which could be adapted for methyl indoline-6-carboxylate hydrochloride synthesis. These methods involve:

  • Condensation of phenylhydrazine derivatives with ketones under acidic reflux to form indoline intermediates.
  • Subsequent methylation using methylating agents like dimethyl sulfate.
  • Acid catalyzed condensation steps to finalize the compound.

Such methods aim to improve efficiency and scalability but require careful control of reaction parameters and purification.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product Yield (%) Notes
1 Esterification Indoline-6-carboxylic acid MeOH, conc. H2SO4, reflux 10-16 h Methyl indoline-6-carboxylate 53-88 Neutralize acid post-reaction
2 N-Methylation Methyl indoline-6-carboxylate NaH, MeI, DMF, 0 °C to RT, 1 h Methyl 1-methylindoline-6-carboxylate ~47 Temperature control critical
3 Salt Formation Methyl indoline-6-carboxylate HCl gas or HCl solution in solvent This compound N/A Enhances solubility and stability
4 One-pot synthesis* Phenylhydrazine, ketones Acid catalysis, methylation with dimethyl sulfate Indoline derivatives Variable Industrial scale potential

*Adapted from indoline methine dye synthesis patents, potentially applicable.

Chemical Reactions Analysis

Types of Reactions

Methyl indoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The compound can be reduced to form different indoline derivatives.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-6-carboxylate derivatives, while reduction can produce various indoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H12ClNO
  • Molecular Weight : 213.66 g/mol
  • CAS Number : 1187928-05-7

Methyl indoline-6-carboxylate hydrochloride is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. The presence of both carboxylate and hydrochloride functional groups enhances its solubility and reactivity, making it a valuable candidate for drug development.

Scientific Research Applications

  • Drug Development :
    • MIH has been investigated for its potential as an inhibitor of various biological targets, including:
      • Tryptophan Dioxygenase : This enzyme plays a crucial role in tryptophan metabolism, and its inhibition can affect serotonin levels, potentially aiding in mood regulation and treatment of depression .
      • Hepatitis C Virus NS5B Polymerase : Compounds like MIH have shown promise in inhibiting this viral polymerase, which is essential for the replication of the hepatitis C virus .
  • Anticancer Research :
    • MIH derivatives are being studied as potential anticancer agents due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. The compound's structural features allow it to interact with multiple targets within cancer cells.
  • Neuropharmacology :
    • The compound has been noted for its activity as an inhibitor of botulinum neurotoxin, suggesting applications in neurology and toxicology . Its interactions with neurotransmitter systems may provide insights into treatments for neurological disorders.
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that MIH may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Tryptophan Dioxygenase Inhibition

In a study focusing on the inhibition of tryptophan dioxygenase by MIH, researchers observed significant reductions in enzyme activity, leading to increased serotonin levels in vitro. This suggests potential applications in treating mood disorders.

Case Study 2: Antiviral Activity Against Hepatitis C

Research demonstrated that MIH effectively inhibited NS5B polymerase activity at low micromolar concentrations. This finding supports further investigation into MIH as a candidate for antiviral drug development against hepatitis C.

Mechanism of Action

The mechanism of action of methyl indoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The indoline ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 141452-01-9 (hydrochloride form; other CAS numbers may refer to the free base or positional isomers) .
  • Molecular Formula: C₁₀H₁₂ClNO₂ (hydrochloride salt).
  • Structural Features : The indoline core provides rigidity, while the ester group introduces polarity. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical and synthetic applications .

The hydrochloride salt is typically synthesized via acid treatment of the ester, as inferred from analogous procedures .

Structural Analogs and Positional Isomers

Table 1: Structural Comparison of Key Compounds
Compound Name CAS Number Molecular Formula Key Substituents Structural Differences vs. Target Compound
Methyl indoline-6-carboxylate HCl 141452-01-9 C₁₀H₁₂ClNO₂ 6-COOCH₃, HCl salt Reference compound
Methyl indoline-4-carboxylate HCl 341988-36-1 C₁₀H₁₂ClNO₂ 4-COOCH₃, HCl salt Positional isomer (ester at 4 vs. 6)
Ethyl indoline-6-carboxylate 1187928-05-7 C₁₁H₁₃NO₂ 6-COOCH₂CH₃ Ethyl ester vs. methyl ester
6-Methoxyindoline HCl 4770-41-6 C₉H₁₂ClNO 6-OCH₃, HCl salt Methoxy vs. ester group
Methyl 6-chlorooxoindoline-3-carboxylate 151056-78-9 C₁₀H₈ClNO₃ 6-Cl, 3-COOCH₃, oxo group Chloro and oxo substituents
Key Observations :

Ester Group Variations : Ethyl indoline-6-carboxylate replaces the methyl ester with an ethyl group, increasing hydrophobicity and possibly affecting metabolic stability .

Functional Group Substitutions : 6-Methoxyindoline hydrochloride replaces the ester with a methoxy group, reducing polarity and altering electronic properties .

Complex Substituents : Methyl 6-chlorooxoindoline-3-carboxylate introduces chloro and oxo groups, which may enhance electrophilicity and influence binding in catalytic or biological systems .

Key Insights :
  • Solubility: The hydrochloride salt form generally improves aqueous solubility compared to non-ionic analogs, critical for pharmaceutical formulations.
  • Synthesis : Most derivatives are synthesized via esterification, halogenation, or substitution reactions. For example, methyl indoline-6-carboxylate is acetylated using triethylamine and acetyl chloride in dichloromethane .

Biological Activity

Methyl indoline-6-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of indole, a well-known heterocyclic compound that is prevalent in many natural products and pharmaceuticals. Its structure allows for various interactions within biological systems, making it a valuable compound for research and application in drug development.

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways, which can lead to altered cellular functions.
  • Cell Signaling Modulation : It influences cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli.
  • Gene Expression Alteration : The compound can affect gene expression patterns, potentially leading to changes in protein synthesis that impact cell behavior.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Properties : Research indicates that this compound may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have demonstrated its efficacy against various cancer cell lines, including breast and liver cancer cells.
  • Antimicrobial Effects : The compound has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its potential use as an antimicrobial agent.
  • Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication, positioning it as a candidate for antiviral drug development.

Research Findings

Several studies have focused on the biological activity of this compound. Below are key findings from recent research:

StudyFindings
Demonstrated broad-spectrum antimicrobial activity against various pathogens.
Showed significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity.
Identified as a potential GSK-3β inhibitor with implications for neurodegenerative disease treatment.

Case Study 1: Anticancer Activity

In vitro studies have evaluated the cytotoxicity of this compound on human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that the compound reduced cell viability significantly compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties of this compound found it effective against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that were competitive with established antibiotics, highlighting its potential role in treating bacterial infections.

Q & A

Q. What are the recommended synthetic routes for preparing methyl indoline-6-carboxylate hydrochloride, and how can purity be validated?

Methodological Answer: this compound can be synthesized via esterification of indoline-6-carboxylic acid using methanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

  • Reagent Selection : Use indole-6-carboxylic acid derivatives (e.g., indole-6-carboxylic acid ethyl ester as a precursor; see CAS RN 1670-82-2 in ) and methylating agents like methyl iodide or dimethyl sulfate.
  • Purity Validation :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
    • Melting Point Analysis : Compare observed melting points (mp) to literature values (e.g., indole-6-carboxylic acid derivatives typically melt at 256–259°C ).
    • Mass Spectrometry (MS) : Confirm molecular weight (C10_{10}H12_{12}ClNO2_2; theoretical MW 213.66) via ESI-MS in positive ion mode.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Assign peaks using deuterated solvents (DMSO-d6_6 or CDCl3_3). For example:
    • The indoline NH proton appears as a broad singlet (~δ 10.5 ppm).
    • Methyl ester protons resonate as a singlet at δ 3.7–3.9 ppm.
  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1700 cm1^{-1} and N–H stretch (indoline) at ~3300 cm1^{-1}.
  • X-ray Diffraction (XRD) : For crystalline samples, use SHELX () to resolve bond lengths and angles.

Q. Table 1: Key Characterization Data

TechniqueExpected ResultReference
HPLC Retention Time~8.2 min (C18, 70:30 ACN:H2_2O)
1^1H NMR (DMSO-d6_6)δ 3.75 (s, 3H, OCH3_3)
Melting Point245–250°C (decomposes)

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, Mercury) resolve structural ambiguities in this compound?

Methodological Answer:

  • Structure Solution : Use SHELXD () for phase determination from XRD data. Refine with SHELXL by minimizing R1_1 and wR2_2 values (<5% for high-resolution data).
  • Puckering Analysis : Apply Cremer-Pople parameters () to quantify non-planarity in the indoline ring. For example, calculate puckering amplitude (Q) and phase angle (φ) using Mercury’s geometry tools ().
  • Validation : Cross-check with PLATON () for bond-length outliers and ADDSYM for missed symmetry.

Q. What experimental strategies address contradictions in bioactivity data for indoline derivatives?

Methodological Answer:

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. For example, outlines NO inhibition assays applicable to indoline derivatives.
  • Control Experiments : Include L-NAME (a nitric oxide synthase inhibitor) as a positive control ().
  • Statistical Rigor : Apply one-way ANOVA with Bonferroni correction () to distinguish signal from noise.

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • LogP Calculation : Use Molinspiration or ChemDraw to estimate partition coefficients (e.g., logP ~2.17 for similar indoles; ).
  • ADMET Prediction : Employ SwissADME to assess absorption (e.g., %HIA >80%) and cytochrome P450 interactions.
  • Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., kinases or GPCRs), referencing pharmacophore features from .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in melting points or spectral data across literature sources?

Methodological Answer:

  • Source Verification : Prioritize peer-reviewed journals over vendor catalogs. For example, lists mp 256–259°C for indole-6-carboxylic acid, but purity (>95% HLC) must be confirmed.
  • Experimental Replication : Repeat synthesis using protocols from , ensuring anhydrous conditions to avoid hydrate formation.
  • Collaborative Validation : Share samples with independent labs for cross-testing via Round Robin trials ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl indoline-6-carboxylate hydrochloride
Reactant of Route 2
Methyl indoline-6-carboxylate hydrochloride

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